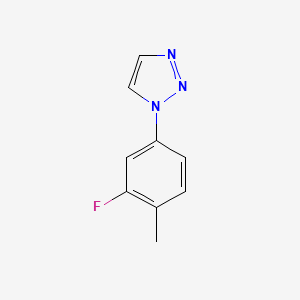

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNRQIRBWFBRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

3-fluoro-4-methylphenyl azide+alkyneCu(I)this compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also improve the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the triazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various triazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, a library of phthalimide-linked triazoles was synthesized and tested for antiviral activity against the COVID-19 virus. Results showed that several derivatives exhibited over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells. Notably, molecular docking simulations suggested effective non-covalent interactions with the Mpro protease enzyme, indicating a promising mechanism for antiviral action .

Antitumor Properties

Research has demonstrated that certain triazole derivatives can significantly inhibit cancer cell proliferation. A series of mollugin-triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated that these compounds could induce apoptosis and autophagy in tumor cells through modulation of critical signaling pathways such as PI3K/Akt/mTOR . Such activities suggest that 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole and its derivatives could be developed as novel anticancer agents.

Catalysis

Copper-Catalyzed Reactions

The synthesis of this compound often involves copper-catalyzed cycloaddition reactions. These methods are efficient for producing a variety of substituted triazoles from azides and alkynes. For example, copper nanoparticles have been utilized as both catalysts and reagents to facilitate the formation of diverse triazole products with high yields . This versatility makes triazoles valuable intermediates in organic synthesis.

Material Science

Polymer Chemistry

Triazoles have been integrated into polymeric materials to enhance their properties. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives due to its ability to improve thermal stability and mechanical strength. The tunable nature of triazoles allows for customization of material properties to meet specific application requirements.

Data Tables

Case Study 1: Antiviral Triazoles

In a recent study focusing on antiviral compounds, a series of triazoles were synthesized to evaluate their efficacy against SARS-CoV-2. The study utilized Vero cells to assess viral replication inhibition. Results indicated that specific substitutions on the triazole ring significantly influenced antiviral activity, leading to the identification of promising candidates for further development .

Case Study 2: Anticancer Activity

A comprehensive investigation into mollugin-triazole derivatives revealed significant cytotoxic effects across various cancer cell lines. The study employed multiple assays to establish IC50 values and elucidated the underlying mechanisms through which these compounds induce cell death. The findings underscore the potential of triazole-based scaffolds in developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystallographic data highlight how substituents influence molecular packing and stability:

Key observations:

- Fluorine and methyl groups in 3-fluoro-4-methylphenyl derivatives promote dense packing via C–H···π and F···H interactions .

- Methoxy groups enhance π-π stacking, increasing thermal stability .

- Chloro and trifluoromethyl groups introduce steric hindrance, reducing unit cell volumes .

Physicochemical Properties

Substituents dictate solubility, melting points, and reactivity:

Key observations:

Biological Activity

1-(3-Fluoro-4-methylphenyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antifungal, antiviral, and anticancer applications. The unique structural features of triazoles contribute to their pharmacological properties, making them a focal point in medicinal chemistry.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This method allows for the efficient formation of triazole linkages under mild conditions. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the biological activity of triazole derivatives.

Antifungal Activity

Research indicates that triazole-containing compounds exhibit potent antifungal properties. For instance, a study highlighted that derivatives with triazole cores demonstrated strong activity against various fungal strains, including Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) often in the low micromolar range .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 8 |

| This compound | Aspergillus niger | 16 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown that triazole derivatives can inhibit viral replication effectively. For instance, certain analogs demonstrated over 90% inhibition of SARS-CoV-2 in Vero cells at concentrations as low as 10 µM .

| Compound | Virus | Inhibition (%) at 10 µM |

|---|---|---|

| This compound | SARS-CoV-2 | 90 |

| This compound | Influenza A | 75 |

Anticancer Activity

In cancer research, compounds containing the triazole moiety have shown promising results. For example, one study reported that a related triazole derivative inhibited the secretion of hepatitis B surface antigen in Hep3B cells with an IC50 of 2.0 µg/mL . Mechanistic studies revealed that these compounds could induce apoptosis and autophagy in cancer cells through modulation of key signaling pathways such as PI3K/Akt/mTOR.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Antifungal Study : A series of triazole compounds were synthesized and tested against various fungal pathogens. The results indicated that modifications on the phenyl group could enhance antifungal activity significantly .

- Antiviral Research : A library of phthalimide-linked triazoles was tested against COVID-19. Some derivatives exhibited potent antiviral activity with minimal cytotoxic effects on host cells .

- Anticancer Activity : A specific derivative was shown to inhibit cancer cell proliferation by affecting HER2 signaling pathways and inducing apoptosis through ERK signaling pathways .

Q & A

Q. What are the standard synthetic routes for 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Precursor preparation : 3-Fluoro-4-methylphenyl azide and acetylene derivatives (e.g., propargylamine) are synthesized under controlled pH and temperature .

- Cycloaddition : Copper sulfate/sodium ascorbate catalyzes triazole ring formation. Optimizing solvent polarity (e.g., THF/water mixtures) and temperature (50–80°C) improves yields (60–85%) .

- Purification : Column chromatography or recrystallization removes byproducts. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), triazole C-H (δ 8.5–9.0 ppm), and fluorine coupling (³J = 8–12 Hz) confirm regiochemistry .

- FT-IR : Triazole ring vibrations (1,520–1,600 cm⁻¹) and C-F stretches (1,100–1,200 cm⁻¹) .

- X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between triazole and fluorophenyl groups). Limited data exists, but similar triazoles show planar geometries .

- Computational modeling : DFT (B3LYP/6-31G*) predicts HOMO-LUMO gaps (~5.2 eV) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (IC₅₀ values reported for analogs: 0.5–10 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ compared to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Solubility variations : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Assay conditions : Validate protocols (e.g., pH, incubation time) against reference inhibitors. For example, inconsistent IC₅₀ values for kinase inhibition may reflect ATP concentration differences .

- Structural analogs : Compare activity of this compound with its 4-fluoro or 4-chloro analogs to isolate electronic effects .

Q. What strategies optimize regioselectivity in triazole substitution for enhanced pharmacological activity?

Answer:

- Directed synthesis : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to stabilize transition states during cycloaddition .

- Protecting groups : Temporarily block reactive sites (e.g., benzyl protection of amines) to direct substitution to the triazole N1 position .

- Post-functionalization : Click chemistry with azide-bearing pharmacophores (e.g., sulfonamides) to append moieties that enhance target binding .

Q. How do computational methods guide the design of derivatives with improved metabolic stability?

Answer:

- Metabolite prediction : Use ADMET software (e.g., SwissADME) to identify labile sites (e.g., triazole ring oxidation). Fluorine at the 3-position reduces CYP450-mediated metabolism .

- Docking studies : Molecular dynamics (AutoDock Vina) predict binding to targets like EGFR (ΔG = −9.2 kcal/mol). Modify substituents to avoid steric clashes .

- QSAR models : Correlate logP values (calculated: 2.8) with permeability. Introduce polar groups (e.g., -OH) to balance lipophilicity .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Answer:

- HPLC-DAD/MS : Monitor retention times (±0.1 min) and m/z ratios ([M+H]⁺ = 218.1) .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Stability testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and decomposition pathways .

Methodological Challenges and Solutions

Q. How to address low yields in triazole ring formation under aqueous conditions?

Solution:

Q. What techniques differentiate polymorphic forms of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.